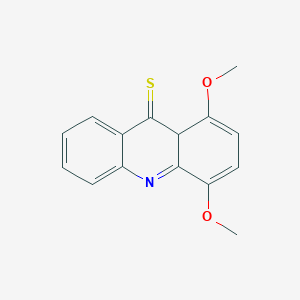

5,8-dimethoxy-8aH-acridine-9-thione

Description

5,8-Dimethoxy-8aH-acridine-9-thione is a heterocyclic compound characterized by a planar acridine core substituted with two methoxy groups at positions 5 and 8 and a thione group at position 7. Acridine derivatives are widely studied for applications in medicinal chemistry and materials science due to their aromaticity and functional versatility.

Properties

Molecular Formula |

C15H13NO2S |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

5,8-dimethoxy-8aH-acridine-9-thione |

InChI |

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8,13H,1-2H3 |

InChI Key |

NPROSXDQSIQXCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC=C3C(=S)C12)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,8-dimethoxy-8aH-acridine-9-thione with three analogous compounds from the literature, focusing on their structural features, physical properties, and spectroscopic behavior.

Table 1: Key Properties of 5,8-Dimethoxy-8aH-acridine-9-thione and Analogous Compounds

Structural and Functional Group Analysis

- Methoxy vs. Tosyl/Ether Substituents : The methoxy groups in the target compound are smaller and less sterically hindered compared to the tosyl (bulky, electron-withdrawing) and ether groups in 8a and 9a . This difference likely enhances the solubility of 5,8-dimethoxy-8aH-acridine-9-thione in polar aprotic solvents.

- Thione vs. Oxo/Amino Groups: The thione group (C=S) in the target compound is less polar than the oxo (C=O) group in the 7-amino-5-oxo derivative but may exhibit stronger π-π stacking interactions due to the acridine core. In contrast, the amino group in the 7-amino-5-oxo derivative enables hydrogen bonding, contributing to its exceptionally high melting point (291–292°C).

Spectroscopic Signatures

- IR Spectroscopy: The thione group in 5,8-dimethoxy-8aH-acridine-9-thione is expected to show a C=S stretch near 1200 cm⁻¹, distinct from the C=O stretch (1652 cm⁻¹) in the 7-amino-5-oxo derivative .

- NMR Spectroscopy : Methoxy groups typically resonate at δ 3.2–3.8 in ¹H NMR, contrasting with the downfield-shifted tosyl CH₃ signals (δ 2.43) in 8a .

Thermal Stability

- The 7-amino-5-oxo derivative’s high melting point (291–292°C) reflects strong intermolecular hydrogen bonding, whereas the lower melting points of 8a (164–165°C) and 9a (155–156°C) highlight the destabilizing effect of bulky tosyl groups. The target compound’s thermal stability may lie between these extremes, influenced by methoxy-thione interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.